N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
2,6-Dichlorobenzaldehyde+2-Phenylacetohydrazide→N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, forming complexes with metal ions, which can inhibit enzyme activity. This inhibition is due to the compound’s ability to bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,3-Dichlorophenyl)methylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metal ions and increases its potential as an enzyme inhibitor .
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H12Cl2N2O/c16-13-7-4-8-14(17)12(13)10-18-19-15(20)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,20)/b18-10+ |
InChI Key |
MMIHGTDFUUBKTL-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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